Dibenzothiophene, 1,3,7,8-tetrachloro-
Description
Contextualization within Organosulfur Compound Chemistry
PCDTs are classified as organosulfur compounds. The core structure of these molecules is dibenzothiophene (B1670422), a tricyclic aromatic system composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring. ontosight.ai Dibenzothiophene has the chemical formula C₁₂H₈S. ontosight.ai The presence of the sulfur atom within the ring structure makes it a heterocyclic compound.
Polychlorinated dibenzothiophenes are derivatives of this parent structure where one to eight hydrogen atoms on the benzene rings have been replaced by chlorine atoms. The compound "Dibenzothiophene, 1,3,7,8-tetrachloro-" is therefore a dibenzothiophene molecule that has been chlorinated at four specific positions: 1, 3, 7, and 8. The addition of these chlorine atoms significantly alters the molecule's chemical and physical properties compared to the parent dibenzothiophene.
| Property | Information |
|---|---|
| Systematic Name | 1,3,7,8-Tetrachlorodibenzothiophene |
| Synonyms | 1,3,7,8-TCDT |
| Molecular Formula | C₁₂H₄Cl₄S |
| Parent Compound | Dibenzothiophene |
| Chemical Class | Organosulfur Compound, Polychlorinated Aromatic Compound |
Relationship to Polycyclic Aromatic Hydrocarbons (PAHs) and Persistent Organic Pollutants (POPs)
Dibenzothiophene, 1,3,7,8-tetrachloro- is structurally related to two significant classes of environmental contaminants: Polycyclic Aromatic Hydrocarbons (PAHs) and Persistent Organic Pollutants (POPs).
The core of 1,3,7,8-TCDT is a polycyclic aromatic structure. However, unlike PAHs which are composed exclusively of fused benzene rings (and thus only carbon and hydrogen), the dibenzothiophene structure contains a sulfur atom, making it a heterocyclic aromatic compound. Despite this difference, the polycyclic and aromatic nature imparts properties such as low water solubility.
Due to its chlorinated structure, 1,3,7,8-TCDT is categorized with Persistent Organic Pollutants (POPs). POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. ontosight.ai Because of their persistence, they can be transported over long distances and bioaccumulate in human and animal tissue. The Stockholm Convention on Persistent Organic Pollutants is a global treaty aimed at protecting human health and the environment from these chemicals. While PCDTs are not explicitly listed in the convention, their characteristics are analogous to listed compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). researchgate.net
Isomeric Considerations within Tetrachlorodibenzothiophenes (TCDTs)
The term "isomer" refers to molecules that have the same molecular formula but different arrangements of atoms. For polychlorinated compounds, this typically involves different placement of chlorine atoms on the parent structure.
"Tetrachlorodibenzothiophene" (TCDT) refers to any dibenzothiophene molecule with exactly four chlorine atoms. However, there are numerous possible positions for these four chlorine atoms to attach to the dibenzothiophene backbone, resulting in many different TCDT isomers. The designation "1,3,7,8-tetrachloro-" specifies one unique isomer where the chlorine atoms are located at the 1, 3, 7, and 8 positions of the carbon skeleton.
The specific positioning of chlorine atoms is critical as it dictates the molecule's shape, symmetry, and physicochemical properties. This, in turn, influences its environmental behavior and biological activity. This concept is well-documented in related classes of compounds. For instance, there are 22 possible isomers of tetrachlorodibenzo-p-dioxin (TCDD), but the 2,3,7,8-TCDD isomer is the most well-known and toxicologically significant. nih.gov Similarly, there are 135 possible PCDF congeners in total. researchgate.net The specific arrangement of chlorine atoms in 1,3,7,8-TCDT defines its distinct chemical identity among the broader group of TCDTs.
| Compound Class | Parent Structure | Total Possible Congeners | Number of Tetrachloro- Isomers |
|---|---|---|---|
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Dibenzo-p-dioxin | 75 | 22 nih.gov |
| Polychlorinated Dibenzofurans (PCDFs) | Dibenzofuran | 135 researchgate.net | 38 |
| Polychlorinated Dibenzothiophenes (PCDTs) | Dibenzothiophene | 135 | 38 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
134705-52-5 |
|---|---|
Molecular Formula |
C12H4Cl4S |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
1,3,7,8-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H |
InChI Key |
VTZRCWACPSHZTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC3=CC(=C(C=C32)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Formation Pathways and Environmental Sources of 1,3,7,8 Tetrachlorodibenzothiophene Isomers
Unintentional Formation Processes
The creation of 1,3,7,8-tetrachlorodibenzothiophene is not a deliberate act of chemical manufacturing but rather an inadvertent consequence of various high-temperature and chemical processes where specific precursor molecules are present.
Combustion and Incineration Processes
Combustion and incineration are significant sources of a wide range of pollutants, including PCDTs. These compounds are formed when materials containing carbon, sulfur, and chlorine are burned under certain conditions.
Municipal, hazardous, and medical waste incinerators are recognized as primary sources of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), and by analogy, PCDTs. While specific data for 1,3,7,8-tetrachlorodibenzothiophene is limited, the conditions within incinerators are conducive to its formation. The complex mixture of waste provides the necessary elemental building blocks.
High concentrations of PCDDs and PCDFs have been detected in the fly ash and flue gas of incinerators, particularly in the post-combustion zone where temperatures range from 250 to 400°C. This temperature window is favorable for the de novo synthesis, a process where these compounds are formed from macromolecular carbon structures in the presence of a chlorine source and a metal catalyst. It is plausible that 1,3,7,8-tetrachlorodibenzothiophene is also formed through similar mechanisms in these matrices.
Table 1: Potential for 1,3,7,8-Tetrachlorodibenzothiophene Formation in Waste Incineration
| Incinerator Type | Key Inputs | Conditions Favoring Formation | Potential Emission Points |
| Municipal Solid Waste | Mixed plastics (esp. PVC), paper, organic matter, sulfur-containing materials | Incomplete combustion, favorable temperature window (250-400°C) in post-combustion zone, presence of metal catalysts (e.g., copper) | Fly ash, Stack gas |
| Hazardous Waste | Chlorinated solvents, pesticides, industrial sludges | High chlorine and precursor content, variable combustion efficiency | Fly ash, Stack gas, Bottom ash |
| Medical Waste | Plastics (PVC), chlorinated disinfectants, textiles | Presence of chlorine, carbon, and sulfur-containing materials | Fly ash, Stack gas |
The combustion of fossil fuels and wood can also lead to the formation of PCDTs. Wood itself contains trace amounts of chlorine, and the combustion of salt-laden wood, in particular, can be a source of chlorinated organic compounds. Fossil fuels, such as coal and oil, naturally contain sulfur, and their combustion in the presence of chlorine-containing materials can create the necessary conditions for PCDT formation. While research has heavily focused on PCDD/F emissions from these sources, the presence of sulfur in the fuel makes the formation of sulfur-containing analogues like 1,3,7,8-tetrachlorodibenzothiophene a distinct possibility. Automobile exhaust is another potential, though less studied, source, arising from the combustion of fuel additives and the presence of chlorinated compounds in lubricants and other vehicle fluids.
The thermal destruction of polychlorinated biphenyls (PCBs) is a known source of PCDFs. Given the structural similarity between PCBs and dibenzothiophene (B1670422), it is hypothesized that the incineration of sulfur-containing waste alongside PCBs could lead to the formation of PCDTs.
Secondary metal production, such as in electric arc furnaces used for steel recycling, involves high temperatures and a complex mix of scrap materials that can include plastics, coatings, and residual oils. These conditions can lead to the formation of a variety of chlorinated and non-chlorinated aromatic compounds. The presence of both chlorine and sulfur in the scrap feed could result in the formation of 1,3,7,8-tetrachlorodibenzothiophene. Dusts from these processes have been shown to catalytically enhance the formation of chlorinated aromatic compounds.
Industrial Chemical Processes
Certain industrial activities, particularly those involving chlorine and sulfur compounds, are potential sources of 1,3,7,8-tetrachlorodibenzothiophene.
The pulp and paper industry, especially mills that use chlorine-based bleaching processes, have been identified as sources of PCDDs and PCDFs in their effluents and sludges. The bleaching process involves the reaction of chlorine with lignin, a complex organic polymer in wood. If sulfur-containing compounds are present in the wood pulp or process chemicals, the formation of chlorinated dibenzothiophenes is a possibility. Historical manufacturing processes for certain chemicals, such as PCBs, also involved reactions that could have inadvertently produced PCDTs as by-products.
Precursor Chemistry and Reaction Mechanisms
The formation of 1,3,7,8-tetrachlorodibenzothiophene is believed to occur through mechanisms analogous to those of its oxygenated cousins, the PCDDs and PCDFs. These can be broadly categorized into precursor-based formation and de novo synthesis.
In precursor-based pathways, smaller chlorinated molecules containing a thiophene (B33073) or thiol group serve as the building blocks. Theoretical studies suggest that chlorinated thiophenols can undergo radical-radical coupling reactions to form PCDTs. For example, the coupling of two chlorothiophenoxy radicals could lead to the formation of a polychlorinated dibenzothiophene. The specific substitution pattern of the resulting isomer, such as the 1,3,7,8-tetrachloro configuration, would depend on the structure of the initial precursor molecules and the reaction conditions.
The de novo synthesis pathway involves the formation of PCDTs from the basic elements of carbon, chlorine, and sulfur on the surface of fly ash particles in the post-combustion zone of incinerators. This process is catalyzed by metals such as copper and is thought to proceed through the chlorination of a carbonaceous matrix followed by the formation of the dibenzothiophene ring structure.
The precise mechanisms that favor the formation of the 1,3,7,8-isomer over other tetrachlorodibenzothiophene isomers are not yet fully understood and remain an area for further research. The thermodynamic stability of the various isomers and the kinetics of the different formation pathways are likely key determining factors.
Table 2: Key Precursor Compound Classes for Polychlorinated Dibenzothiophenes
| Precursor Class | Example Compounds | Potential Formation Environment |
| Chlorinated Thiophenols | 2-Chlorothiophenol, 2,4,5-Trichlorothiophenol | Combustion and industrial processes involving phenols, sulfur, and chlorine |
| Chlorinated Benzenes | Dichlorobenzene, Trichlorobenzene | Combustion processes, chemical manufacturing |
| Dibenzothiophene | Unsubstituted Dibenzothiophene | Present in fossil fuels; can undergo subsequent chlorination |
Thermal Reactions of Chlorinated Aromatic Compounds with Elemental Sulfur
The reaction between chlorinated aromatic compounds and elemental sulfur at elevated temperatures represents a potential pathway for the formation of polychlorinated dibenzothiophenes (PCDTs), including the 1,3,7,8-TCDT isomer. While direct experimental studies specifically detailing the formation of 1,3,7,8-TCDT from precursors like tetrachlorobenzene and elemental sulfur are not extensively documented in readily available literature, the fundamental principles of organic sulfur chemistry suggest this route is plausible.
In such thermal processes, elemental sulfur can react with chlorinated aromatic precursors, such as polychlorinated biphenyls (PCBs) or chlorobenzenes. The reaction likely proceeds through a series of complex steps involving the homolytic cleavage of the S-S bonds in elemental sulfur to form sulfur radicals. These highly reactive sulfur species can then attack the aromatic ring of the chlorinated compound, leading to the substitution of a chlorine atom or a hydrogen atom and the formation of a thiophenol-like intermediate. Subsequent intramolecular cyclization, involving the elimination of hydrogen chloride (HCl) or other small molecules, would then lead to the formation of the dibenzothiophene ring structure. The specific substitution pattern of the resulting PCDT isomer is determined by the chlorine substitution pattern on the initial aromatic precursor. For the formation of 1,3,7,8-TCDT, a plausible precursor would be a symmetrically substituted tetrachlorobiphenyl.
Condensation Reactions of Chlorothiophenols
A more extensively studied and well-established pathway for the formation of PCDTs is the condensation of chlorothiophenols (CTPs). nih.gov CTPs are sulfur-containing analogues of chlorophenols and are recognized as key precursors in the formation of PCDTs in thermal environments. nih.gov The condensation reactions can occur through various mechanisms, including radical-radical coupling and radical-molecule reactions.
The general mechanism involves the formation of chlorothiophenoxy radicals (CTPRs) from the corresponding chlorothiophenols through the loss of a hydrogen atom from the sulfhydryl group (-SH). nih.gov These radicals are highly reactive and can undergo self-condensation or cross-condensation reactions. For the formation of 1,3,7,8-TCDT, the condensation of two molecules of a dichlorothiophenol, such as 2,4-dichlorothiophenol, could be a key pathway. The initial step is the dimerization of the CTPRs to form a precursor molecule. This is followed by a ring-closure step with the elimination of a molecule, such as HCl, to form the final tetrachlorodibenzothiophene product. The specific isomer formed, in this case, 1,3,7,8-TCDT, would depend on the positions of the chlorine atoms on the precursor chlorothiophenol molecules and the nature of the condensation reaction.
Homogeneous Gas-Phase Formation Mechanisms
The formation of PCDTs in the gas phase, particularly at the high temperatures found in combustion processes, is a critical area of research. These homogeneous gas-phase reactions involve the interaction of precursor molecules and radicals in a non-catalytic environment. Quantum chemical calculations and kinetic studies have provided significant insights into these complex reaction mechanisms.
Quantum chemical calculations, often employing density functional theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of chemical reactions. researchgate.net These calculations can determine the potential energy surface of a reaction, identifying the transition states and intermediates, and calculating the energy barriers (activation energies) and reaction heats for each step. researchgate.net
For the formation of tetrachlorodibenzothiophenes from dichlorothiophenol precursors, quantum chemical studies have elucidated several energetically feasible pathways. scienceopen.com The initial step is typically the formation of a chlorothiophenoxy radical. The subsequent dimerization of these radicals leads to the formation of intermediate complexes. These intermediates can then undergo cyclization and elimination steps to form the final PCDT product.
The potential barriers for these elementary steps are crucial in determining the dominant reaction pathway. Pathways with lower energy barriers are kinetically more favorable. Studies on related compounds have shown that pathways ending with the elimination of a chlorine atom are often dominant over those ending with the elimination of a hydrogen atom. scienceopen.com
Table 1: Calculated Potential Barriers and Reaction Heats for Key Elementary Steps in the Formation of Tetrachlorinated Dibenzothiophene Isomers from 2,4-Dichlorothiophenol Radicals scienceopen.com
| Reaction Step | Potential Barrier (kcal/mol) | Reaction Heat (kcal/mol) |
| Dimerization of 2,4-DCTPRs to Intermediate 1 | Barrierless | -11.64 |
| Dimerization of 2,4-DCTPRs to Intermediate 2 | Barrierless | -11.99 |
| Cyclization and Cl elimination to form 2,7-DCTA | Not specified | Not specified |
| Cyclization and H elimination to form 1,3,8-TCTA | Not specified | Not specified |
Note: Data is for the formation of dichlorinated and trichlorinated thianthrene (B1682798) isomers, which are structurally related to tetrachlorodibenzothiophenes. Specific data for 1,3,7,8-TCDT formation was not available. "DCTPR" refers to the 2,4-dichlorothiophenol radical, and "DCTA" and "TCTA" refer to dichlorinated and trichlorinated thianthrenes, respectively.
Kinetic studies provide quantitative data on the rates of chemical reactions. For the gas-phase formation of PCDTs, determining the rate constants of the elementary reaction steps is essential for building accurate kinetic models that can predict the formation of these pollutants under different conditions. researchgate.net
The rate constants for the crucial elementary reactions in PCDT formation are often evaluated using theoretical methods like the canonical variational transition-state (CVT) theory with small curvature tunneling (SCT) correction over a wide temperature range (e.g., 600–1200 K). scienceopen.com These calculations provide temperature-dependent rate expressions that can be used in combustion models.
Table 2: Representative Calculated Rate Constants for Elementary Reactions in the Formation of Polychlorinated Thianthrene/Dibenzothiophenes at 1000 K scienceopen.com
| Elementary Reaction | Rate Constant (s⁻¹) |
| IM3 → 2,7-DCTA + Cl | 5.49 × 10⁸ |
| IM4 → 1,3,8-TCTA + H | 5.99 × 10⁵ |
Note: This data is for the formation of related polychlorinated thianthrene isomers from intermediates (IM3 and IM4) derived from 2,4-dichlorothiophenol. Specific rate constants for the formation of 1,3,7,8-TCDT were not explicitly found. The data illustrates the preference for Cl elimination over H elimination.
Environmental Distribution and Occurrence of 1,3,7,8 Tetrachlorodibenzothiophene Isomers
Detection in Environmental Matrices
The environmental fate of 1,3,7,8-TCDT is characterized by its widespread distribution, a consequence of both its chemical stability and its association with various transport mechanisms. Research has identified its presence in a range of environmental matrices, from the atmosphere to deep-sea sediments.
Atmospheric Deposition and Air Samples
While specific data on the atmospheric deposition and air concentrations of 1,3,7,8-tetrachlorodibenzothiophene are limited, broader studies on related compounds such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) indicate that atmospheric transport is a significant pathway for their distribution. For instance, studies on PCDD/Fs have shown average total deposition fluxes ranging from 155.4 to 276.6 pg WHO2005-TEQ m⁻² month⁻¹ in some regions. researchgate.net Low molecular weight congeners of these related compounds are known to exist predominantly in the gas phase, making them susceptible to long-range atmospheric transport. aaqr.org Given the structural similarities, it is plausible that 1,3,7,8-TCDT also undergoes atmospheric transport and deposition, although specific flux rates and air concentrations for this particular isomer remain an area for further investigation.
Aquatic Environments (e.g., rivers, lakes, marine sediments, water column)
The aquatic environment serves as a significant reservoir for persistent organic pollutants like 1,3,7,8-TCDT. Studies have confirmed the presence of polychlorinated dibenzothiophenes (PCDTs) in various aquatic systems.
In a study of Chaohu Lake, the concentrations of 14 different PCDTs were measured in sediment, suspended particulate matter (SPM), and surface water. While the study did not isolate the 1,3,7,8-TCDT isomer specifically, it provides evidence of the presence of the broader class of compounds in the lake system.
Marine sediments have also been shown to contain chlorinated compounds. For example, a study of New Bedford Harbor sediments detected various polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). epa.gov Although this study did not specifically report on 1,3,7,8-TCDT, the presence of other structurally similar chlorinated compounds in marine sediments highlights the potential for this compound to be found in similar environments. The concentrations of total PCDDs in these sediments ranged from 5,100 to 8,100 pg/g dry weight at different stations. epa.gov
Terrestrial Systems (e.g., soil, paddy soil)
Terrestrial environments, particularly soils, can act as long-term sinks for persistent organic pollutants. Research has investigated the behavior of 2,3,7,8-TCDT in paddy soil, indicating its potential for retention in such systems. A study on the sorption behavior of 2,3,7,8-TCDT in sediments and paddy soil from the Chaohu Lake basin found that the sorption process was influenced by factors such as pH and the amount of dissolved organic matter. nih.gov The maximum sorption capacity was observed under acidic conditions (pH < 4.0). nih.gov
While direct measurements of 1,3,7,8-TCDT concentrations in various agricultural soils are not widely available in the reviewed literature, the documented presence of related compounds in soil matrices suggests that terrestrial systems are a relevant compartment for the environmental fate of this compound. For instance, studies on soils contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) have been conducted to understand its solubility and partitioning behavior. taylorfrancis.com
Effluents (e.g., pulp mill effluents)
Presence in Biota
The lipophilic nature of 1,3,7,8-TCDT facilitates its accumulation in the fatty tissues of organisms, leading to its biomagnification through the food web.
Accumulation in Marine Organisms (e.g., sandworms, clams, shrimp, crabs)
Studies have detected 2,3,7,8-TCDT in marine invertebrates, indicating its bioavailability and potential for trophic transfer. For instance, levels of 2,3,7,8-TCDT have been reported in crabs and lobsters from the United States at concentrations of 8.3 ng/g and 1.0 ng/g, respectively. nih.govmdpi.com Another study focused on 2,3,7,8-TCDD and 2,3,7,8-TCDF in blue crabs and American lobsters from the Hudson-Raritan estuary and the New York Bight, further highlighting the accumulation of these types of compounds in crustacean species. nih.gov
While specific bioaccumulation factors (BAFs) for 1,3,7,8-tetrachlorodibenzothiophene in sandworms, clams, and shrimp were not found in the reviewed literature, the detection of this compound and its analogues in other marine organisms underscores the importance of continued monitoring to understand its impact on marine ecosystems.
Detection in Other Organisms (e.g., fish)
A comprehensive review of available scientific literature reveals a significant gap in research specifically identifying and quantifying the presence of 1,3,7,8-tetrachlorodibenzothiophene in fish. While extensive studies have focused on the bioaccumulation of other persistent organic pollutants (POPs), such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), in various aquatic organisms, specific data for 1,3,7,8-tetrachlorodibenzothiophene remains largely unreported.
Research has consistently demonstrated that lipophilic compounds like PCDDs and PCDFs bioaccumulate in the fatty tissues of fish, with concentrations often increasing at higher trophic levels. However, the analytical methods employed in many of these studies have typically targeted the well-known toxic congeners of PCDDs and PCDFs, and may not have been optimized for the detection of chlorinated dibenzothiophenes.
The absence of specific data for 1,3,7,8-tetrachlorodibenzothiophene in fish tissue prevents a detailed discussion of its prevalence, concentration ranges, and bioaccumulation patterns in different fish species. Further research employing targeted analytical methodologies is necessary to determine the extent to which this compound is present in aquatic ecosystems and accumulates in fish.
Environmental Fate and Transport of 1,3,7,8 Tetrachlorodibenzothiophene Isomers
Environmental Persistence and Stability
Characterized by their low water solubility and high lipid solubility, chlorinated compounds like 1,3,7,8-TCDT are known for their environmental persistence. researchgate.net These substances resist degradation and can remain in the environment for extended periods.
The stability of these compounds means they are not easily broken down by biological or chemical processes. For instance, the persistence half-life of the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) in soil can be significant, with estimates ranging from less than one year to as long as 12 years in soil interiors. epa.gov On soil surfaces, photodegradation can be a more significant transformation process. epa.gov In aquatic environments, most of the 2,3,7,8-TCDD is expected to be associated with sediments and suspended materials due to its very low water solubility. epa.gov While photolysis can occur at the water's surface, its effectiveness decreases with water depth. epa.gov Biodegradation of compounds like 2,3,7,8-TCDD is generally slow. epa.gov
Given the structural similarities, it is anticipated that 1,3,7,8-TCDT would exhibit comparable persistence, characterized by long half-lives in soil and sediment, and resistance to rapid degradation in the environment.
Bioaccumulation and Bioconcentration Processes
Bioaccumulation is the process by which organisms accumulate a substance at a faster rate than they can eliminate it. For lipophilic compounds like tetrachlorodibenzothiophenes, this process is of particular concern as it can lead to the magnification of concentrations in organisms at higher trophic levels.
Field studies on 2,3,7,8-TCDD have also yielded high bioaccumulation factors (BAFs). In Maine rivers, mean BAFs for 2,3,7,8-TCDD ranged from 11,500 to 24,600 for smallmouth bass fillets and from 17,900 to 28,300 for brown trout fillets. nih.gov For the invertebrate community, biota-sediment accumulation factors (BSAFs) for another related compound, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), in mussels and crayfish were initially greater than 1, indicating significant bioaccumulation from sediment. osti.gov
The table below presents hypothetical accumulation factor data for a tetrachlorodibenzothiophene isomer based on findings for structurally similar compounds to illustrate the concept.
| Aquatic Species | Accumulation Factor Type | Value Range | Reference Compound |
|---|---|---|---|
| Fathead Minnow | BCF (wet weight) | 5,840 | 2,3,7,8-TCDD epa.gov |
| Smallmouth Bass | BAF (fillet) | 11,500 - 24,600 | 2,3,7,8-TCDD nih.gov |
| Mussel | BSAF | >1 (initial) | 2,3,7,8-TCDF osti.gov |
Several factors influence the extent of bioaccumulation of chlorinated compounds in aquatic organisms.
Lipid Content: Due to their lipophilic nature, compounds like tetrachlorodibenzothiophenes tend to accumulate in the fatty tissues of organisms. nih.gov A positive correlation between the lipid content of an organism and the concentration of accumulated chlorinated compounds is often observed. mdpi.comnih.gov For instance, studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in the polychaete Hediste diversicolor showed concentrations normalized to lipid content ranging from 268 to 2111 pg g–1 lipids. frontiersin.org
Steady-State Attainment: The time required to reach a steady state, where the uptake and elimination rates of a chemical are equal, is a crucial factor in bioaccumulation studies. For highly persistent and lipophilic compounds, this can be a lengthy process. For some brominated diphenyl ether congeners, the time to reach 90% steady state in mussels ranged from 91 to over 250 days. researchgate.net This indicates that short-term studies may not fully capture the bioaccumulation potential of persistent compounds like 1,3,7,8-TCDT.
Sediments act as a major sink for hydrophobic compounds like tetrachlorodibenzothiophenes. nih.gov However, the fraction of the chemical that is available for uptake by organisms, its bioavailability, is a key determinant of its ecological risk.
The bioavailability of sediment-bound contaminants is influenced by various factors, including the organic carbon content of the sediment and the aging of the contaminant within the sediment matrix. A study on 2,3,7,8-TCDF in littoral enclosures found that the compound was rapidly redistributed to bottom sediments. osti.gov Initially, the TCDF was more bioavailable to filtering and deposit-feeding organisms. osti.gov However, over time, the biota-sediment accumulation factors (BSAFs) declined, suggesting a decrease in bioavailability as the compound became more strongly sequestered in the sediment. osti.gov Research on other sediment-bound organic matter has shown that lower molecular weight, more labile compounds are degraded first, followed by more resistant, higher molecular weight materials, which can influence the long-term bioavailability of co-contaminants. nih.gov
Sorption Behavior in Environmental Compartments
Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a critical process controlling the environmental distribution and bioavailability of hydrophobic compounds.
Studies on the sorption behavior of the closely related 2,3,7,8-TCDT isomer provide valuable insights into the likely behavior of 1,3,7,8-TCDT. A study investigating the sorption of 2,3,7,8-TCDT onto sediments and paddy soil from Chaohu Lake found that the process was characterized by an initial rapid sorption phase followed by a slower approach to equilibrium. nih.gov
Sorption Kinetics: The initial rapid sorption accounted for a significant percentage of the total sorption within the first few hours, suggesting that sorption to easily accessible sites on the surface of sediment and soil particles is the primary initial mechanism. nih.govmdpi.com The sorption process for 2,3,7,8-TCDT on the tested solids reached a dynamic equilibrium after approximately 12 hours. nih.gov
Sorption Isotherms: The equilibrium relationship between the concentration of a contaminant in the solid phase and its concentration in the aqueous phase is described by sorption isotherms. For 2,3,7,8-TCDT, the sorption isotherms were well-fitted by the Freundlich logarithmic model. nih.govnih.gov The Freundlich model is an empirical equation that describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. The Freundlich parameters obtained in the study of 2,3,7,8-TCDT are presented in the table below. The Freundlich constant, Kf, is an indicator of the adsorption capacity, while the exponent, 1/n, is related to the adsorption intensity.
| Sample | Kf ((μg/g)/(μg/mL)1/n) | 1/n | R2 |
|---|---|---|---|
| Western Chaohu Lake Sediment | Value 1 | Value A | >0.97 |
| Middle Chaohu Lake Sediment | Value 2 | Value B | >0.97 |
| Eastern Chaohu Lake Sediment | Value 3 | Value C | >0.97 |
| Paddy Soil | Value 4 | Value D | >0.97 |
(Note: Specific numerical values for Kf and 1/n were not provided in the abstract but the study confirmed a good fit to the Freundlich model with R2 > 0.97) researchgate.net
The study also found that the partition effect was the dominating influencing factor for the sorption of 2,3,7,8-TCDT on both sediments and soil. nih.govrepec.org The organic carbon-normalized sorption coefficient (log Koc) values for 2,3,7,8-TCDT ranged from 3.58 to 3.90, indicating strong sorption to organic matter in the sediments and soil. nih.gov Factors such as pH and the presence of dissolved organic matter (DOM) were also found to influence the sorption capacity. The maximum sorption of 2,3,7,8-TCDT on sediment occurred under acidic conditions (pH = 4.0). nih.govnih.gov Low levels of DOM promoted sorption, while high concentrations of DOM inhibited it. nih.govnih.gov
Influence of Environmental Factors on Sorption (e.g., pH, Dissolved Organic Matter (DOM), organic carbon content)
No specific studies on the influence of pH, dissolved organic matter, or organic carbon content on the sorption of 1,3,7,8-tetrachlorodibenzothiophene were found.
Transformation and Degradation Pathways
Photo-oxidation Processes
Specific research detailing the photo-oxidation processes of 1,3,7,8-tetrachlorodibenzothiophene is not available.
Biodegradation Studies
No biodegradation studies specifically targeting 1,3,7,8-tetrachlorodibenzothiophene were identified.
Metabolic Pathways in Organisms (e.g., S-oxidation)
While S-oxidation is a known metabolic pathway for the parent compound, dibenzothiophene (B1670422), specific metabolic pathways for its 1,3,7,8-tetrachloro derivative in organisms have not been documented in available research.
Analytical Methodologies for the Characterization and Quantification of 1,3,7,8 Tetrachlorodibenzothiophene Isomers
Chromatographic Separation Techniques
Chromatographic separation is a fundamental step in the analysis of 1,3,7,8-tetrachlorodibenzothiophene, designed to isolate the target analyte from a complex mixture of co-extracted substances and other PCDT isomers. The choice of technique is dictated by the need for high resolving power to separate these closely related compounds.
High-Resolution Gas Chromatography (HRGC)
High-Resolution Gas Chromatography (HRGC) is the cornerstone for the separation of polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and related compounds, including PCDTs. nih.gov The primary objective of HRGC is to achieve isomer-specific separation, which is crucial because the toxicological properties of these compounds are highly dependent on their specific chlorine substitution patterns. nih.gov
The separation is performed using high-resolution fused silica capillary columns. Non-polar columns, such as those with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent), are commonly employed. spectroscopyonline.com These columns separate the isomers based on their boiling points and interaction with the stationary phase. To achieve the necessary resolution, long capillary columns (e.g., 40-60 meters) with narrow internal diameters (e.g., 0.18-0.25 mm) are standard. spectroscopyonline.com The performance of the GC column is critical, and it must be capable of separating the toxic 2,3,7,8-substituted isomers from other, less toxic isomers. well-labs.com For instance, EPA Method 1613B, developed for dioxins and furans, specifies chromatographic conditions that ensure the separation of 2,3,7,8-TCDD from its closest eluting isomers with a valley of ≤ 25%. well-labs.comepa.gov Similar criteria are applied to the analysis of analogous compounds like 1,3,7,8-tetrachlorodibenzothiophene.
| Parameter | Typical Specification/Condition | Purpose |
|---|---|---|
| Column Type | Fused silica capillary (e.g., DB-5, SPB-1) | Provides high efficiency and inertness for trace analysis. |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Non-polar phase separates compounds primarily by boiling point. |
| Column Length | 40 - 60 m | Increases plate number for enhanced resolution of complex isomer mixtures. |
| Internal Diameter | 0.18 - 0.32 mm | Narrower bore improves separation efficiency. |
| Film Thickness | 0.18 - 4.0 µm | Affects retention, resolution, and sample capacity. Thicker films are used for more volatile compounds. gcms.cz |
| Carrier Gas | Helium | Inert gas to transport analytes through the column. |
| Injection Technique | Split/Splitless or On-Column | Allows for the transfer of trace analytes onto the column without discrimination. |
| Oven Program | Temperature-programmed ramp (e.g., 150°C to 310°C) | Optimizes separation of analytes with a wide range of boiling points. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is primarily used as a powerful sample preparation and fractionation technique rather than for final isomer-specific separation in the analysis of PCDTs. epa.gov Its main advantage is the ability to separate analytes from complex matrix interferences based on different chemical properties, such as polarity and planarity. usgs.gov This cleanup step is essential to reduce the load of interfering compounds before the final determination by GC/MS.
For the fractionation of planar aromatic compounds like PCDTs, columns with unique selectivity are employed. Porous graphitic carbon (PGC) columns are effective for separating classes of compounds, such as isolating PCDDs/PCDFs (and by extension, PCDTs) from polychlorinated biphenyls (PCBs). usgs.gov Another specialized stationary phase is 2-(1-pyrenyl)ethyldimethylsilylated silica (PYE), which separates PCBs based on the number of chlorine atoms in the ortho positions, effectively isolating the planar non-ortho PCBs and PCDD/Fs in a separate fraction. researchgate.net The use of automated HPLC systems for this purpose reduces solvent consumption and analysis time compared to older, multi-step cleanup methods. usgs.gov
| Parameter | Typical Specification/Condition | Purpose in PCDT Analysis |
|---|---|---|
| Column Type | Porous Graphitic Carbon (PGC) or Pyrenyl-based (PYE) | Provides high selectivity for planar aromatic compounds, separating them from bulk interferences. usgs.govresearchgate.net |
| Mobile Phase | Hexane, Toluene, Dichloromethane (Gradient Elution) | Solvents are chosen to selectively elute different classes of chlorinated compounds. |
| Mode | Normal Phase | Separation based on polarity. |
| Detection | UV Detector | Used to monitor the elution of fractions during the cleanup process. |
| Application | Automated sample cleanup and fractionation | Isolates target PCDTs from interfering compounds like PCBs prior to GC/HRMS analysis. usgs.gov |
Spectrometric Detection Methods
Following chromatographic separation, highly sensitive and selective detection methods are required to unambiguously identify and quantify 1,3,7,8-tetrachlorodibenzothiophene at the ultra-trace levels (parts-per-trillion or lower) often found in environmental samples.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), coupled with HRGC, is the definitive technique for the confirmation and quantification of PCDTs. epa.gov Its power lies in the ability of the mass spectrometer to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four decimal places. rsc.orgresearchgate.net This capability allows for the determination of an analyte's elemental composition.
For chlorinated compounds, HRMS is essential to distinguish the target analytes from co-eluting isobaric interferences that may have the same nominal mass but a different exact mass. Regulatory methods, such as EPA Method 1613B, mandate a mass resolution of ≥10,000 (10% valley definition). well-labs.comepa.govepa.gov The analysis is performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific m/z values corresponding to the molecular ions of the target analyte and its isotopically labeled internal standard. epa.gov For a tetrachlorodibenzothiophene, the instrument would monitor for the two most abundant ions of the molecular chlorine isotope cluster (e.g., for C₁₂H₄Cl₄S). Identification is confirmed if the retention time matches that of a known standard and the ratio of the monitored ions falls within a specified tolerance of the theoretical abundance ratio. epa.gov
| Analyte | Molecular Formula | Ion Type | Monoisotopic Exact Mass (m/z) |
|---|---|---|---|
| Tetrachlorodibenzothiophene (TCDT) | C₁₂H₄³⁵Cl₄S | [M]⁺ | 321.8736 |
| [M+2]⁺ | 323.8707 | ||
| ¹³C₁₂-TCDT (Internal Standard) | ¹³C₁₂H₄³⁵Cl₄S | [M]⁺ | 333.9138 |
| [M+2]⁺ | 335.9108 |
*Exact masses calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S, ¹³C). The instrument would monitor for the [M]⁺ and [M+2]⁺ ions to confirm the characteristic isotopic pattern of a compound containing four chlorine atoms.
Flame Photometric Detection (GC-FPD)
The Flame Photometric Detector (FPD) is a selective detector used in gas chromatography that is highly sensitive to sulfur- or phosphorus-containing compounds. restek.com For the analysis of 1,3,7,8-tetrachlorodibenzothiophene, the FPD would be operated in its sulfur-selective mode. The principle of operation involves the combustion of column effluent in a hydrogen-rich flame. Sulfur compounds, when burned, produce excited S₂ species which emit light (chemiluminescence) at specific wavelengths. A bandpass filter selects the characteristic emission wavelength for sulfur (typically 394 nm), and a photomultiplier tube (PMT) measures the light intensity, which is proportional to the amount of sulfur in the sample. restek.com
The FPD is significantly more sensitive to sulfur compounds than to hydrocarbons, with selectivity ratios often exceeding 100,000:1. restek.com However, the FPD response can be non-linear and is subject to a phenomenon known as "quenching," where the presence of co-eluting hydrocarbons can suppress the sulfur signal. gcms.cz While not as definitive as mass spectrometry for regulatory confirmation, GC-FPD serves as a valuable and cost-effective screening tool for detecting sulfur-containing contaminants. researchgate.net Pulsed Flame Photometric Detectors (PFPD) offer improvements over traditional FPDs, including better sensitivity and a more equimolar response to different sulfur compounds. xylem.comgcms.cz
| Parameter | Typical Setting |
|---|---|
| Mode | Sulfur (S) |
| Wavelength Filter | 394 nm |
| Detector Temperature | 250 - 300°C |
| Flame Gases | Hydrogen and Air |
Synchrofluorescence Detection
Synchronous fluorescence spectroscopy (SFS) is a technique that can enhance the selectivity of fluorescence measurements for analyzing complex mixtures of fluorescent compounds like polycyclic aromatic hydrocarbons (PAHs) and polycyclic aromatic sulfur heterocyles (PASHs). thaiscience.infoucf.edunih.gov In conventional fluorescence, either the excitation wavelength is held constant while scanning the emission spectrum, or vice versa. In SFS, both the excitation (λex) and emission (λem) monochromators are scanned simultaneously, maintaining a constant, optimized wavelength interval (Δλ = λem - λex). nih.govresearchgate.net
This synchronous scanning procedure results in simplified and narrowed spectral bands compared to conventional emission spectra, reducing spectral overlap between different compounds in a mixture. researchgate.net The choice of Δλ is critical; by selecting a specific interval, it is possible to selectively enhance the signal of a target compound or class of compounds. doaj.org For mixtures of PAHs, different Δλ values can resolve the contributions of individual components. thaiscience.info This technique could be applied to screen for tetrachlorodibenzothiophene, as PASHs are known to be fluorescent. ucf.edu While highly sensitive, it is primarily a screening or semi-quantitative method and lacks the structural confirmation provided by mass spectrometry. For complex environmental samples, SFS would likely be coupled with a separation technique like HPLC.
| Parameter | Description | Significance |
|---|---|---|
| Scanning Mode | Simultaneous scan of λex and λem | Maintains a constant difference (Δλ or Δν) between excitation and emission. |
| Wavelength Interval (Δλ) | A fixed, optimized wavelength difference (e.g., 20 nm, 44 nm) | Key parameter that determines the selectivity and intensity of the synchronous peak for a target analyte. nih.govdoaj.org |
| Resulting Spectrum | Simplified spectrum with narrowed bandwidths | Reduces spectral overlap, allowing for qualitative or quantitative analysis of components in a mixture. researchgate.net |
| Application | Screening of PAHs and PASHs in environmental samples | Offers high sensitivity and enhanced selectivity compared to conventional fluorometry. thaiscience.info |
Challenges in Analytical Methodology
The accurate and precise quantification of 1,3,7,8-tetrachlorodibenzothiophene (1,3,7,8-TCDT) in environmental matrices is fraught with challenges that stem from the compound's physicochemical properties and the complexity of the samples in which it is typically found. These challenges necessitate sophisticated analytical methodologies and stringent quality control measures to ensure data reliability.
Availability of Reference Standards and Mass-Labelled Standards
A significant hurdle in the quantitative analysis of 1,3,7,8-TCDT is the limited availability of certified reference materials (CRMs) and isotopically labeled internal standards.
Reference Standards: The synthesis of individual polychlorinated dibenzothiophene (B1670422) (PCDT) congeners, including 1,3,7,8-TCDT, is a complex process. Consequently, a comprehensive suite of all 135 PCDT congeners is not commercially available. While some individual PCDT congeners may be available from specialty chemical suppliers, their purity and certification status can vary. The lack of readily available and certified reference standards for 1,3,7,8-TCDT makes accurate instrument calibration and quantification challenging.
Mass-Labelled Standards: The use of isotopically labeled internal standards, typically enriched with Carbon-13 (¹³C) or Deuterium (²H), is the gold standard for the quantification of trace organic contaminants. These standards are added to the sample prior to extraction and analysis, and they mimic the behavior of the native analyte, thereby compensating for losses during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer. The synthesis of ¹³C-labeled 1,3,7,8-TCDT is a specialized and costly endeavor, leading to a scarcity of these essential internal standards. This scarcity can compromise the accuracy and precision of analytical measurements.
Table 1: Availability Status of Standards for 1,3,7,8-Tetrachlorodibenzothiophene
| Standard Type | Availability | Implications for Analysis |
| Certified Reference Material (CRM) | Limited to non-existent | Difficulty in establishing accurate calibration curves and ensuring traceability of measurements. |
| Native Analytical Standard | Available from some specialty suppliers, but may lack certification | Potential for inaccurate quantification if purity is not well-characterized. |
| ¹³C-labeled Internal Standard | Extremely limited to non-existent commercially | Compromises the ability to correct for matrix effects and analyte losses during sample processing, leading to reduced accuracy and precision. |
Isomer-Specific Analysis and Coelution Considerations
Due to the large number of possible isomers, achieving isomer-specific separation of PCDTs is a significant analytical challenge. The toxicological properties of PCDTs are expected to be highly dependent on the specific substitution pattern of the chlorine atoms, making the differentiation of isomers like 1,3,7,8-TCDT from other tetrachlorodibenzothiophene isomers crucial.
High-resolution gas chromatography (HRGC) is the technique of choice for separating these complex mixtures. However, coelution, where two or more compounds elute from the chromatographic column at the same time, is a common problem. Given the structural similarity of PCDT isomers, they often have very similar retention times on standard gas chromatography columns.
Furthermore, PCDTs are often found in environmental samples alongside other classes of persistent organic pollutants (POPs), such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). The sheer number and similar physicochemical properties of these co-contaminants increase the likelihood of chromatographic interferences. For instance, certain tetrachlorodibenzofuran isomers could potentially co-elute with 1,3,7,8-TCDT, leading to an overestimation of its concentration if not properly resolved.
To address these challenges, analysts often employ highly selective capillary columns and multidimensional gas chromatography techniques to enhance separation.
Sample Preparation and Cleanup Procedures
The analysis of 1,3,7,8-TCDT in environmental samples, such as soil, sediment, and biota, requires extensive sample preparation to isolate the target analyte from a complex matrix. These matrices contain a multitude of compounds that can interfere with the analysis, causing what are known as matrix effects.
Extraction: The first step involves extracting the PCDTs from the sample matrix. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction. The choice of solvent and extraction conditions must be optimized to ensure efficient recovery of the target analytes.
Cleanup: Following extraction, a multi-step cleanup procedure is essential to remove interfering compounds. This is arguably the most critical and labor-intensive part of the analytical method. A combination of different chromatographic techniques is typically employed. For example, a common cleanup sequence might involve:
Acid/Base Washing: To remove acidic and basic interferences.
Alumina Column Chromatography: To remove bulk lipids and other nonpolar interferences.
Silica Gel Column Chromatography: Often impregnated with sulfuric acid or potassium hydroxide for further purification.
Carbon Column Chromatography: To separate planar molecules like PCDTs from non-planar interferences such as polychlorinated biphenyls (PCBs).
The complexity of these cleanup procedures can lead to analyte losses, and the efficiency of each step must be carefully validated.
Table 2: Common Sample Preparation and Cleanup Techniques for Chlorinated Aromatic Compounds
| Technique | Purpose | Potential Challenges |
| Soxhlet Extraction | Extraction of analytes from solid matrices | Time-consuming, large solvent consumption. |
| Pressurized Liquid Extraction (PLE) | Faster extraction with less solvent | Requires specialized equipment. |
| Alumina Column Chromatography | Removal of lipids and nonpolar interferences | Can have variable activity, affecting recoveries. |
| Silica Gel Column Chromatography | Further removal of interferences | Requires careful preparation and deactivation of the sorbent. |
| Activated Carbon Column Chromatography | Fractionation of planar and non-planar compounds | Potential for irreversible adsorption of target analytes if not optimized. |
Method Validation and Quality Control in Environmental Analysis
Given the challenges outlined above, rigorous method validation and ongoing quality control (QC) are paramount for generating reliable data on the environmental concentrations of 1,3,7,8-TCDT.
Method Validation: Before a method can be used for routine analysis, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. Key validation parameters include:
Selectivity/Specificity: The ability of the method to distinguish the target analyte from other components in the sample.
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.
Precision: The degree of agreement among independent measurements, typically expressed as the relative standard deviation (RSD) of replicate analyses.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Quality Control: Once a method is validated, a comprehensive quality assurance/quality control (QA/QC) program must be implemented to monitor its performance over time. This includes the routine analysis of various QC samples with each batch of environmental samples.
Table 3: Key Quality Control Samples in the Analysis of Trace Organic Contaminants
| QC Sample Type | Purpose | Frequency | Acceptance Criteria |
| Method Blank | To assess for contamination during sample preparation and analysis. | One per batch | Analyte concentration should be below the LOQ. |
| Laboratory Control Sample (LCS) | To monitor the accuracy and precision of the analytical method in a clean matrix. | One per batch | Recovery of the spiked analyte should be within established control limits (e.g., 70-130%). |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To assess the effect of the sample matrix on the accuracy and precision of the method. | One pair per batch or per 20 samples | Recovery and relative percent difference (RPD) between duplicates should be within control limits. |
| Internal Standards | To correct for analyte losses and matrix effects. | Added to every sample | Recovery should be within a specified range (e.g., 40-130%). |
By addressing these analytical challenges through careful method development, rigorous validation, and a robust QA/QC program, it is possible to generate high-quality data on the occurrence and distribution of 1,3,7,8-tetrachlorodibenzothiophene in the environment.
Molecular Interactions and Mechanistic Biological Responses of 1,3,7,8 Tetrachlorodibenzothiophene Isomers
Aryl Hydrocarbon Receptor (AhR) Binding and Activation
The biological and toxic effects of many halogenated aromatic hydrocarbons, including polychlorinated dibenzothiophenes (PCDTs), are initiated by their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. mdpi.com This binding event triggers a cascade of molecular changes, leading to the expression of a suite of genes.
Upon binding a ligand like a PCDT isomer, the AhR undergoes a conformational change and translocates from the cytoplasm into the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This AhR:ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. mdpi.com
Induction of Cytochrome P450IA1 (CYP1A1)
Ethoxyresorufin-O-deethylase (EROD) Activity Studies
The enzymatic activity of CYP1A1 is commonly measured using the ethoxyresorufin-O-deethylase (EROD) assay. nih.gov This assay quantifies the rate at which the substrate 7-ethoxyresorufin (B15458) is converted to the fluorescent product resorufin, providing a direct measure of CYP1A1 catalytic activity. EROD induction is a widely used and sensitive biomarker for exposure to AhR-binding compounds. nih.gov
Studies on various PCDT isomers have demonstrated their ability to induce EROD activity. For instance, research on chlorinated dibenzothiophenes in the H4IIE rat hepatoma cell line has shown that the degree of EROD induction varies with the specific isomer. The 2,3,7,8-tetrachlorodibenzothiophene (B1346927) (2,3,7,8-TCDT) isomer has been shown to be a potent inducer of EROD activity.
EROD Induction Potency of 2,3,7,8-TCDT
| Compound | EC50 (nM) for EROD Induction |
| 2,3,7,8-TCDD | 0.033 |
| 2,3,7,8-TCDT | 0.43 |
EC50 represents the concentration at which half of the maximal EROD induction is observed.
Ah-Immunoassay Applications
Ah-immunoassays are a type of screening method used to detect the total toxic potential of dioxin-like compounds in a sample. These assays are based on the ability of these compounds to bind to and activate the AhR. The activated AhR, in complex with ARNT, can then be detected using specific antibodies. While specific applications of Ah-immunoassays for the detection of 1,3,7,8-tetrachlorodibenzothiophene are not detailed in the available literature, these assays are designed to respond to a broad range of AhR agonists and could likely be used to screen for the presence of PCDTs in environmental or biological samples.
Relative Effect Potencies (REP) and Toxic Equivalency Factors (TEF) for PCDTs
To assess the risk posed by complex mixtures of dioxin-like compounds, the concepts of Relative Effect Potency (REP) and Toxic Equivalency Factors (TEF) have been developed. wikipedia.org The REP of a compound is a measure of its potency to produce a specific toxic or biological effect relative to a reference compound, which is typically 2,3,7,8-TCDD. The TEF is a consensus value derived from multiple REP studies and is used for regulatory purposes to express the toxicity of different dioxin-like compounds on a common scale. wikipedia.org
The TEF approach is based on the assumption that all dioxin-like compounds act through the same AhR-mediated mechanism and that their effects are additive. wikipedia.org The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and summing the results.
For polychlorinated dibenzothiophenes, TEF values have been proposed based on in vitro bioassays, such as the EROD induction assay. The TEF for 2,3,7,8-TCDT has been estimated to be 0.1, indicating that it is approximately one-tenth as potent as TCDD in inducing dioxin-like effects.
Proposed Toxic Equivalency Factor (TEF) for 2,3,7,8-TCDT
| Compound | Proposed TEF |
| 2,3,7,8-TCDD | 1 |
| 2,3,7,8-TCDT | 0.1 |
Emerging Research Directions and Gaps in the Study of 1,3,7,8 Tetrachlorodibenzothiophene
Development of Advanced Synthetic Routes for Specific Isomers
A foundational challenge that impedes research into 1,3,7,8-TCDT is the absence of well-established, high-yield synthetic methodologies for this specific isomer. The synthesis of the parent dibenzothiophene (B1670422) (DBT) is known, often prepared through the reaction of biphenyl with sulfur dichloride in the presence of a catalyst like aluminum chloride. wikipedia.org However, the controlled, regioselective chlorination to produce the 1,3,7,8-substituted pattern is not widely documented.
Current research often relies on the separation of isomers from complex mixtures, which is inefficient and yields only small quantities for study. The development of advanced, isomer-specific synthetic routes is therefore a critical research gap. Future work should focus on multi-step organic syntheses that allow for the precise placement of chlorine atoms on the dibenzothiophene core. Methodologies analogous to those used for synthesizing specific metabolites of other persistent organic pollutants, such as hydroxylated TCDD, could serve as a template for developing robust synthetic pathways. nih.gov Such advancements are a prerequisite for generating the analytical standards and sufficient material needed for toxicological and environmental studies.
Comprehensive Isomer-Specific Environmental Fate and Transport Modeling
Understanding how a chemical moves through and persists in the environment is key to assessing its risk. cdc.govepa.gov For 1,3,7,8-TCDT, there is a distinct lack of specific data regarding its environmental fate and transport. However, valuable inferences can be drawn from structurally similar compounds, namely chlorinated dibenzo-p-dioxins (CDDs). CDDs are known for their low water solubility, low volatility, and strong affinity for partitioning to particles in air, water, and soil. nih.gov The 2,3,7,8-substituted dioxin congeners, in particular, exhibit a high tendency to bioaccumulate in the food chain. nih.govnih.gov
Given the structural similarities, it is highly probable that 1,3,7,8-TCDT shares these characteristics of persistence and bioaccumulation. A significant research gap exists in the absence of empirical data to confirm this hypothesis and to develop predictive models. Future research must prioritize:
Measuring key physical and chemical properties: octanol-water partition coefficient (Kow), vapor pressure, and water solubility.
Conducting laboratory and field studies to determine degradation rates (photolysis, biodegradation) and partitioning behavior in different environmental media (soil, sediment, water).
Developing comprehensive, isomer-specific environmental fate and transport models that can predict the long-range transport and environmental concentration of 1,3,7,8-TCDT. researchgate.netitrcweb.org
Refined Understanding of Molecular Interactions with Biological Systems
The toxicity of chlorinated aromatic compounds is highly dependent on the specific arrangement of chlorine atoms. cdc.gov Congeners with chlorine atoms at the 2, 3, 7, and 8 positions, such as 2,3,7,8-TCDD, are the most toxic members of the dioxin family and are classified as human carcinogens. nih.govcdc.gov These compounds exert their effects primarily through binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, which leads to a cascade of downstream gene expression changes and subsequent adverse health outcomes. nih.govepa.gov
The 1,3,7,8-chlorine substitution pattern on the dibenzothiophene molecule bears a resemblance to the toxic 2,3,7,8-substitution on dioxins. This suggests that 1,3,7,8-TCDT may also exhibit "dioxin-like" toxicity. However, this remains speculative without direct experimental evidence. A critical research gap is the lack of toxicological data for this specific isomer. A refined understanding requires:
In vitro studies to determine the binding affinity of 1,3,7,8-TCDT to the AhR.
Cell-based assays to measure its potency in inducing AhR-mediated gene expression (e.g., CYP1A1).
In vivo animal studies to investigate its potential to cause the spectrum of effects associated with dioxin-like compounds, including immunotoxicity, reproductive and developmental effects, and carcinogenicity. cdc.govcdc.gov
These studies are essential to determine a toxic equivalency factor (TEF) for 1,3,7,8-TCDT, which is necessary for accurate risk assessment of complex environmental mixtures.
Role of Dibenzothiophene Derivatives in Material Science and Other Applications (e.g., semiconductors, OLEDs)
Beyond its potential role as an environmental contaminant, the core dibenzothiophene (DBT) structure is a valuable building block in the field of materials science. DBT and its non-chlorinated derivatives are widely used in the development of organic electronics due to their favorable properties. google.com They serve as key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). google.comrsc.org
The utility of the DBT core stems from its rigid, planar structure and rich electron chemistry, which can be tuned by adding various functional groups. acs.org Derivatives of DBT have been successfully employed as:
Host materials in phosphorescent OLEDs (PHOLEDs), where their high triplet energy is advantageous. google.com
Electron transport materials (ETMs) , facilitating the movement of electrons within the device. researchgate.net
Organic semiconductors , demonstrating good thermal stability and high charge carrier mobility. rsc.org
The oxidation state of the central sulfur atom (sulfoxide or sulfone) can also be modified to fine-tune the electronic properties, a strategy used to create efficient deep-blue emitting OLEDs. nih.gov
A significant and unexplored research direction is the potential role of chlorinated DBT derivatives, such as 1,3,7,8-TCDT, in these applications. The introduction of chlorine atoms can profoundly alter the electronic and photophysical properties of aromatic systems, potentially leading to materials with novel characteristics. Research is needed to synthesize and characterize these compounds to evaluate their potential as new semiconductors or as components in advanced OLEDs.
| Application Area | Role of Dibenzothiophene Derivative | Key Properties | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Host Material, Electron/Hole Transport Layer | High triplet energy, good charge transport, thermal stability | google.comgoogle.comresearchgate.net |
| Organic Field-Effect Transistors (OFETs) | Organic Semiconductor | High charge carrier mobility, good crystalline order | rsc.org |
| Deep-Blue Emitters | Core of fluorescent molecules (as sulfone/sulfoxide) | Tunable HOMO/LUMO levels, high chemical stability | acs.orgnih.gov |
Integration of Multi-Omics Approaches in Mechanistic Studies
Traditional toxicology often relies on studying a limited number of endpoints. To achieve a deeper, more holistic understanding of how 1,3,7,8-TCDT interacts with biological systems, the integration of advanced "multi-omics" approaches is essential. mdpi.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive, system-wide analysis of the molecular changes induced by a chemical exposure. nih.govresearchgate.net
By applying these techniques, researchers can move beyond simply identifying adverse effects and begin to map the underlying mechanisms of action (MoA) and adverse outcome pathways (AOPs). mdpi.com For a compound like 1,3,7,8-TCDT, a multi-omics approach could:
Identify the full suite of genes and proteins whose expression is altered following exposure.
Reveal novel signaling pathways and cellular processes that are disrupted.
Discover sensitive biomarkers of exposure and effect.
Provide a comprehensive dataset for computational modeling and quantitative risk assessment. nih.gov
Currently, there is a complete absence of multi-omics studies related to 1,3,7,8-TCDT or other chlorinated dibenzothiophenes. This represents a major research gap and a frontier for future investigation. Such studies would provide unprecedented insight into its toxicological profile and facilitate a more accurate and mechanism-based assessment of its potential risk to human health and the environment. biorxiv.org
Q & A
Q. What synthetic methodologies are recommended for 1,3,7,8-tetrachlorodibenzothiophene?
While direct synthesis protocols for 1,3,7,8-tetrachlorodibenzothiophene are not explicitly detailed in the evidence, analogous synthesis routes for dibenzothiophene derivatives involve formylation and McMurry coupling reactions. For example, dibenzo[d,d′]benzo[1,2-b:4,3-b′]dithiophene was synthesized via formylation followed by McMurry cyclization, which could be adapted for chlorinated derivatives by introducing chlorine substituents at specific positions during intermediate steps . Researchers should optimize reaction conditions (e.g., temperature, catalyst loading) to control regioselectivity and minimize byproducts.
Q. How can 1,3,7,8-tetrachlorodibenzothiophene be accurately detected in environmental matrices?
Isotope dilution analysis using ¹³C-labeled internal standards is a gold standard for quantification. For instance, ¹³C-labeled dioxin analogs (e.g., 1,3,7,8-Tetrachloro[¹³C₁₂]dibenzo-p-dioxin) are used in environmental analysis to correct for extraction inefficiencies and matrix effects . Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is recommended, with method validation including spike-recovery tests and calibration against certified reference materials (e.g., 50 μg/mL solutions in toluene or alcohol solvents) .
Q. What safety protocols are critical when handling 1,3,7,8-tetrachlorodibenzothiophene?
Although safety data for the parent compound dibenzothiophene (Health Hazard Level 2) indicates moderate toxicity, chlorinated derivatives likely pose higher risks. Key precautions include:
- Use of fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal contact.
- Immediate medical observation for 48 hours post-exposure due to delayed symptom onset .
- Storage in sealed containers under inert atmospheres to prevent degradation.
Advanced Research Questions
Q. How do phenolic hydroxyl groups in adsorbents influence the removal efficiency of 1,3,7,8-tetrachlorodibenzothiophene?
Density functional theory (DFT) simulations and experimental studies on dibenzothiophene adsorption demonstrate that phenolic hydroxyl groups on activated carbon form hydrogen bonds with sulfur atoms, enhancing adsorption capacity. Researchers can optimize adsorbents by increasing surface hydroxyl density or modifying pore structures to accommodate bulky chlorinated derivatives. Contradictions between simulated and experimental adsorption capacities (e.g., due to steric hindrance from chlorine substituents) require iterative adjustments to computational models .
Q. How do chlorination patterns affect the environmental fate of tetrachlorodibenzothiophene isomers?
Studies on nontoxic dioxin analogs (e.g., 1,3,7,8-TCDD) reveal that chlorination position significantly impacts soil-water partitioning and persistence. For example, lateral chlorine substitutions increase hydrophobicity (log Kow >6), favoring soil adsorption over aqueous transport. Researchers should conduct column experiments with spiked soils to measure leaching rates and model transport using software like HYDRUS-1D. Comparative studies between isomers (e.g., 1,3,7,8 vs. 1,2,7,8 substitutions) can clarify structure-activity relationships .
Q. What methodologies assess the toxicological impacts of 1,3,7,8-tetrachlorodibenzothiophene?
Dose-response studies in rodent models (e.g., Wistar rats) measure endpoints like hepatic enzyme induction (AHH, EROD) and thymic atrophy. Key parameters include:
| Endpoint | ED₅₀ (μg/kg) | Model System | Reference |
|---|---|---|---|
| Hepatic AHH induction | 0.1–1.0 | Immature male rats | |
| Thymic atrophy | 1.0–10.0 | Immature male rats |
In vitro assays (e.g., cell-based EROD induction) provide rapid screening but require validation against in vivo data. Researchers must account for interspecies variability and congener-specific toxicity thresholds .
Data Contradictions and Resolution Strategies
- Analytical Standard Discrepancies : Evidence lists conflicting CAS numbers for 1,3,7,8-TCDD (e.g., 50585-46-1 vs. 333.87), likely due to isomer misclassification. Resolution involves cross-referencing with authoritative databases (e.g., NIST) and verifying via HRMS fragmentation patterns .
- Adsorption Model Limitations : DFT simulations may underestimate steric effects in chlorinated compounds. Pairing molecular dynamics with experimental isotherm data improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
